molecular formula C11H18O8S B580164 (4S,5R)-ethyl 5-((R)-2,2-diMethyl-1,3-dioxolan-4-yl)-4-Methyl-1,3,2-dioxathiolane-4-carboxylate 2,2-dioxide CAS No. 879551-01-6

(4S,5R)-ethyl 5-((R)-2,2-diMethyl-1,3-dioxolan-4-yl)-4-Methyl-1,3,2-dioxathiolane-4-carboxylate 2,2-dioxide

Cat. No.: B580164
CAS No.: 879551-01-6
M. Wt: 310.317
InChI Key: UYMLTUZYEYHYHO-XLDPMVHQSA-N
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Description

(4S,5R)-ethyl 5-(®-2,2-diMethyl-1,3-dioxolan-4-yl)-4-Methyl-1,3,2-dioxathiolane-4-carboxylate 2,2-dioxide is a complex organic compound with a unique structure that includes a dioxathiolane ring and a dioxolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-ethyl 5-(®-2,2-diMethyl-1,3-dioxolan-4-yl)-4-Methyl-1,3,2-dioxathiolane-4-carboxylate 2,2-dioxide typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known procedures. The key steps in the synthesis include the formation of the dioxathiolane ring and the dioxolan ring, which are achieved through cyclization reactions under specific conditions. Common reagents used in these reactions include ethyl chloroformate, methyl iodide, and various catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to more efficient production. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-ethyl 5-(®-2,2-diMethyl-1,3-dioxolan-4-yl)-4-Methyl-1,3,2-dioxathiolane-4-carboxylate 2,2-dioxide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester or ether positions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols and may be carried out under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

(4S,5R)-ethyl 5-(®-2,2-diMethyl-1,3-dioxolan-4-yl)-4-Methyl-1,3,2-dioxathiolane-4-carboxylate 2,2-dioxide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4S,5R)-ethyl 5-(®-2,2-diMethyl-1,3-dioxolan-4-yl)-4-Methyl-1,3,2-dioxathiolane-4-carboxylate 2,2-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (4S,5R)-4,5-Diphenyl-1,2,3-oxathiazolidine-2,2-dioxide-3-carboxylic acid t-butyl ester
  • 2-((3AR,4S,6R,6AS)-6-amino-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl)oxy)-ethanol

Uniqueness

Compared to similar compounds, (4S,5R)-ethyl 5-(®-2,2-diMethyl-1,3-dioxolan-4-yl)-4-Methyl-1,3,2-dioxathiolane-4-carboxylate 2,2-dioxide has a unique combination of a dioxathiolane ring and a dioxolan ring, which imparts distinct chemical and biological properties. This makes it particularly valuable for applications requiring specific interactions with molecular targets.

Properties

IUPAC Name

ethyl (4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-4-methyl-2,2-dioxo-1,3,2-dioxathiolane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O8S/c1-5-15-9(12)11(4)8(18-20(13,14)19-11)7-6-16-10(2,3)17-7/h7-8H,5-6H2,1-4H3/t7-,8-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMLTUZYEYHYHO-XLDPMVHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(C(OS(=O)(=O)O1)C2COC(O2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@]1([C@H](OS(=O)(=O)O1)[C@H]2COC(O2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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